Cas no 65836-82-0 (1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one)

1-Benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one is a synthetic indole derivative characterized by its benzyl and methoxy substituents, which influence its reactivity and physicochemical properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its rigid indolinone core provides a stable scaffold for further functionalization, while the methoxy group enhances solubility and electronic modulation. The benzyl moiety offers opportunities for selective modifications, making it valuable in medicinal chemistry research. The compound's well-defined structure and synthetic accessibility make it suitable for applications in drug discovery and heterocyclic chemistry studies.
1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one structure
65836-82-0 structure
Product name:1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one
CAS No:65836-82-0
MF:C16H15NO2
MW:253.296
MDL:MFCD11847320
CID:3161792
PubChem ID:11357226

1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-5-methoxy-1,3-dihydro-2H-indol-2-one
    • 1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one
    • KLGVDGROAJYVDE-UHFFFAOYSA-N
    • AS-52959
    • SCHEMBL578360
    • MFCD11847320
    • DTXSID601212886
    • 1-BENZYL-5-METHOXYINDOLIN-2-ONE
    • 1-benzyl-5-methoxy-3H-indol-2-one
    • P15913
    • AKOS025396235
    • AP-355/43470049
    • 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one
    • 65836-82-0
    • SB40911
    • CS-0052600
    • 2H-Indol-2-one, 1,3-dihydro-5-methoxy-1-(phenylmethyl)-
    • 1-benzyl-5-methoxy-1,3-dihydro-2H-indol-2-one
    • MDL: MFCD11847320
    • Inchi: InChI=1S/C16H15NO2/c1-19-14-7-8-15-13(9-14)10-16(18)17(15)11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
    • InChI Key: KLGVDGROAJYVDE-UHFFFAOYSA-N
    • SMILES: COC1=CC=C2C(=C1)CC(=O)N2CC3=CC=CC=C3

Computed Properties

  • Exact Mass: 253.110278721g/mol
  • Monoisotopic Mass: 253.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 512.6±50.0 °C at 760 mmHg
  • Flash Point: 263.8±30.1 °C
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one Security Information

1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT00087-100MG
1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one
65836-82-0 97%
100MG
¥ 884.00 2023-03-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT00087-500MG
1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one
65836-82-0 97%
500MG
¥ 2,349.00 2023-03-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT00087-250MG
1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one
65836-82-0 97%
250MG
¥ 1,412.00 2023-03-08
eNovation Chemicals LLC
D635644-10G
1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one
65836-82-0 97%
10g
$1240 2024-07-21
abcr
AB485840-500 mg
1-Benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one; .
65836-82-0
500MG
€646.50 2023-04-20
Chemenu
CM258095-1g
1-Benzyl-5-methoxyindolin-2-one
65836-82-0 95%
1g
$724 2021-06-16
Alichem
A199008633-1g
1-Benzyl-5-methoxyindolin-2-one
65836-82-0 95%
1g
$781.74 2023-09-01
Alichem
A199008633-5g
1-Benzyl-5-methoxyindolin-2-one
65836-82-0 95%
5g
$2416.96 2023-09-01
Advanced ChemBlocks
P44371-1G
1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one
65836-82-0 97%
1G
$310 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTT00087-5G
1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one
65836-82-0 97%
5g
¥ 10,553.00 2023-03-08

Additional information on 1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one

Exploring 1-Benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one (CAS No. 65836-82-0): Properties, Applications, and Research Insights

1-Benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one (CAS No. 65836-82-0) is a structurally intriguing organic compound that belongs to the indole derivative family. This compound features a benzyl group at the 1-position and a methoxy group at the 5-position of the indole core, making it a valuable intermediate in pharmaceutical and material science research. Its unique molecular architecture has garnered attention for potential applications in drug discovery, agrochemicals, and specialty chemicals.

The growing interest in indole derivatives like 1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one stems from their prevalence in bioactive molecules. Researchers frequently search for "indole-based drug candidates" or "methoxy-substituted indole synthesis," reflecting the compound's relevance in medicinal chemistry. Recent studies highlight its potential as a scaffold for developing novel central nervous system (CNS) modulators, given the structural similarities to known neuroactive compounds.

From a chemical perspective, 1-Benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one exhibits interesting physicochemical properties. The presence of both electron-donating (methoxy group) and hydrophobic (benzyl group) substituents influences its solubility, reactivity, and potential biological interactions. These characteristics make it a subject of investigation for questions like "how to modify indole derivatives for better bioavailability" or "structure-activity relationships of substituted indoles," which are trending topics in chemical forums.

The synthetic versatility of CAS 65836-82-0 has made it a valuable building block in organic synthesis. Chemists often explore "green synthesis methods for indole derivatives" or "catalytic approaches to functionalize indole cores," reflecting the industry's shift toward sustainable chemistry. Recent publications demonstrate innovative routes to this compound using palladium-catalyzed coupling reactions or microwave-assisted synthesis, addressing the demand for efficient production methods.

In material science, the 1-benzyl-5-methoxy indole derivative has shown promise in developing organic semiconductors and photoresponsive materials. The conjugated system of the indole core, combined with strategic substitutions, enables interesting electronic properties. This aligns with current research trends focusing on "organic electronic materials from heterocyclic compounds" and "design of indole-based functional materials," topics frequently searched by materials scientists.

Quality control and analytical characterization of 1-Benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one are crucial for research applications. Modern techniques like HPLC-MS analysis of indole derivatives and spectroscopic characterization of substituted indoles are commonly searched terms, reflecting the need for precise compound verification. The compound's stability under various conditions is another area of interest, particularly for researchers investigating "storage conditions for sensitive heterocycles."

The market for specialized indole derivatives like CAS 65836-82-0 has seen steady growth, driven by pharmaceutical R&D and material science applications. Industry reports often highlight the increasing demand for "high-purity indole intermediates" and "custom synthesis of substituted indoles." Suppliers focusing on these niche compounds are expanding their catalogs to meet the needs of research institutions and development laboratories worldwide.

Future research directions for 1-Benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one may explore its potential in bioconjugation chemistry or as a precursor for fluorescent probes. The scientific community continues to investigate questions like "new biological targets for indole derivatives" and "innovative applications of functionalized indoles," ensuring ongoing interest in this versatile chemical scaffold. As synthetic methodologies advance and biological screening becomes more sophisticated, the importance of well-characterized intermediates like this compound will only increase.

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Amadis Chemical Company Limited
(CAS:65836-82-0)1-benzyl-5-methoxy-2,3-dihydro-1H-indol-2-one
A1089321
Purity:99%
Quantity:10g
Price ($):837.0